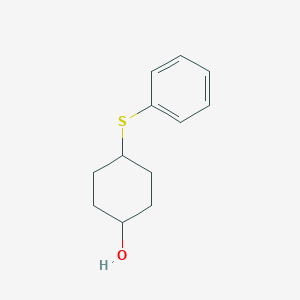![molecular formula C12H12O6 B14690961 2,10-Dioxadispiro[5.1.5~8~.1~6~]tetradecane-1,3,9,11-tetrone CAS No. 25142-15-8](/img/structure/B14690961.png)
2,10-Dioxadispiro[5.1.5~8~.1~6~]tetradecane-1,3,9,11-tetrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,10-Dioxadispiro[515~8~1~6~]tetradecane-1,3,9,11-tetrone is a complex organic compound characterized by its unique spiro structure
Vorbereitungsmethoden
The synthesis of 2,10-Dioxadispiro[5.1.5~8~.1~6~]tetradecane-1,3,9,11-tetrone involves multiple steps. One common method includes the reaction of specific polyketides with suitable reagents under controlled conditions. For instance, the synthesis may start with the preparation of intermediate compounds, followed by cyclization reactions to form the spiro structure . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
2,10-Dioxadispiro[5.1.5~8~.1~6~]tetradecane-1,3,9,11-tetrone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it has been studied for its potential cytotoxic effects against certain cancer cell lines . In medicine, its unique structure makes it a candidate for drug development and other therapeutic applications.
Wirkmechanismus
The mechanism of action of 2,10-Dioxadispiro[5.1.5~8~.1~6~]tetradecane-1,3,9,11-tetrone involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2,10-Dioxadispiro[5.1.5~8~.1~6~]tetradecane-1,3,9,11-tetrone can be compared with other spiro compounds, such as spiro[5.5]undecane derivatives and dispiro[5.1.5.1]tetradecane-7,14-dione . These compounds share similar structural features but differ in their chemical properties and applications. The uniqueness of this compound lies in its specific spiro arrangement and the resulting chemical reactivity.
Eigenschaften
CAS-Nummer |
25142-15-8 |
|---|---|
Molekularformel |
C12H12O6 |
Molekulargewicht |
252.22 g/mol |
IUPAC-Name |
4,12-dioxadispiro[5.1.58.16]tetradecane-3,5,11,13-tetrone |
InChI |
InChI=1S/C12H12O6/c13-7-1-3-11(9(15)17-7)5-12(6-11)4-2-8(14)18-10(12)16/h1-6H2 |
InChI-Schlüssel |
DIELQBUHHADUPV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CC3(C2)CCC(=O)OC3=O)C(=O)OC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


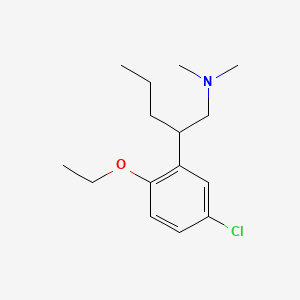
![2H-Pyrimido[4,5-B][1,4]oxazine](/img/structure/B14690891.png)
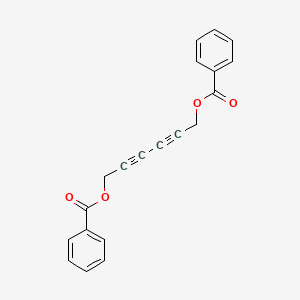

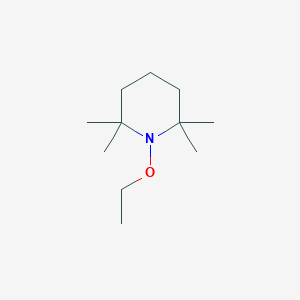
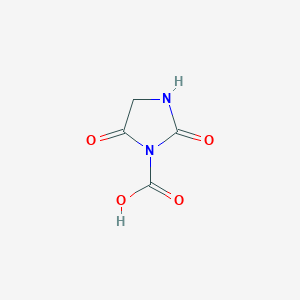
![1-Phenylpyrano[3,4-b]indol-3(9H)-one](/img/structure/B14690926.png)
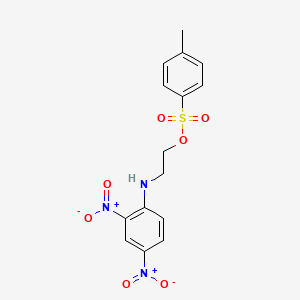

![Dimethyl 4,4'-[butane-1,4-diylbis(oxy)]dibenzoate](/img/structure/B14690947.png)


![[2-(hydroxymethyl)-2-methylpentyl] N-methylcarbamate](/img/structure/B14690981.png)
